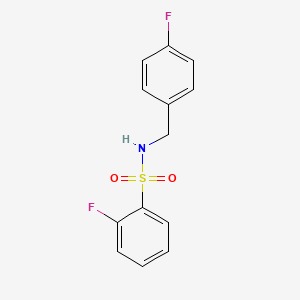
2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE is a fluorinated sulfonamide compound Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, which make them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzylamine with benzenesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atoms in the compound can enhance its binding affinity and specificity through interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another fluorinated sulfonamide with similar chemical properties.
4-FLUORO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE: A related compound with a methoxy group instead of a fluorobenzyl group.
4-FLUORO-N-(3-NITROPHENYL)BENZENESULFONAMIDE: A compound with a nitro group, which can alter its reactivity and applications.
Uniqueness
2-FLUORO-N-(4-FLUOROBENZYL)-1-BENZENESULFONAMIDE is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorobenzyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C13H11F2NO2S |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
InChI Key |
WCWHEVAIHYMFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976857.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(morpholin-4-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B10976892.png)
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976903.png)
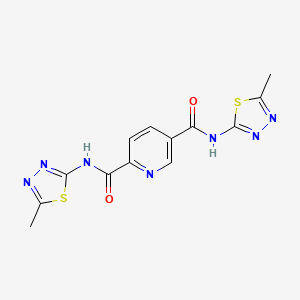
![1-[(3-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10976910.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10976912.png)
![N-(1-Bicyclo[2.2.1]hept-2-yl-ethyl)-butyramide](/img/structure/B10976913.png)
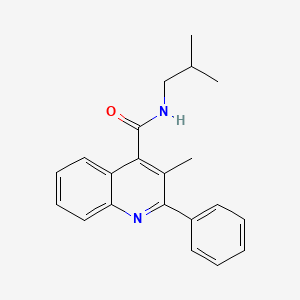
![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10976935.png)
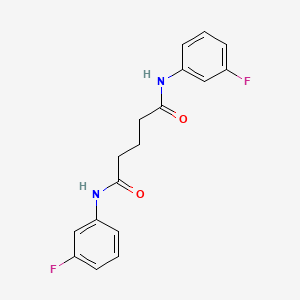
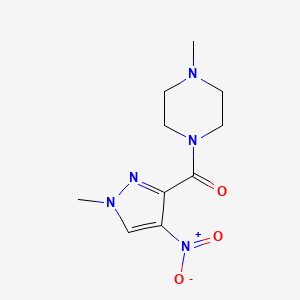
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide](/img/structure/B10976941.png)
